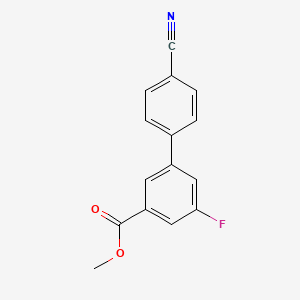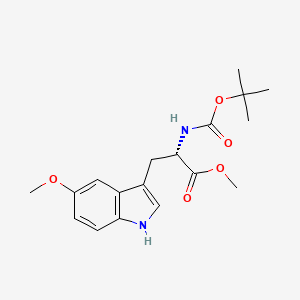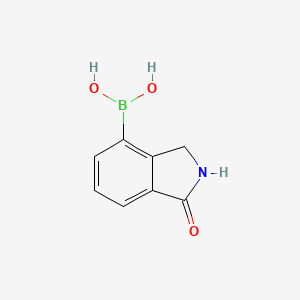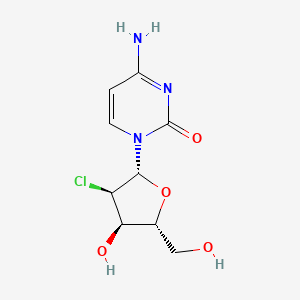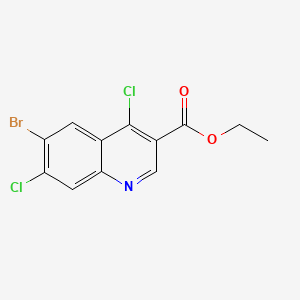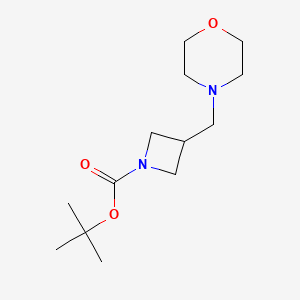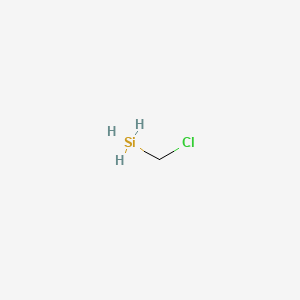
Chloromethyl silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl silane is an organosilicon compound with the chemical formula CH₅ClSi. It is a colorless liquid that is highly reactive and used in various industrial and chemical applications. This compound is part of the chlorosilane family, where silicon is bonded to chlorine and other organic groups.
準備方法
Synthetic Routes and Reaction Conditions
Chloromethyl silane can be synthesized through several methods. One common method involves the chlorination of methylchlorosilane using elemental chlorine while exposing the reaction mixture to light . Another method involves the reaction of chloromethyl methyl dimethoxysilane with methyl ortho formate and methanol at temperatures between 40 and 90°C .
Industrial Production Methods
In industrial settings, chloromethylsilane is often produced by the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy . This method is efficient and widely used for large-scale production.
化学反応の分析
Types of Reactions
Chloromethyl silane undergoes various types of chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles, replacing the chlorine atom.
Hydrolysis: Reacts with water to produce hydrogen chloride and silanols.
Thermal Rearrangement: Undergoes thermal rearrangement to form different silane compounds.
Common Reagents and Conditions
Nucleophiles: Such as water, alcohols, and amines.
Lewis Acids: Catalysts like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) can facilitate thermal rearrangement.
Major Products
- Methylchlorosilane
- Trimethylchlorosilane
- Vinylmethylchlorosilane
科学的研究の応用
Chloromethyl silane has a wide range of applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of various organosilicon compounds.
- Biology : Employed in the modification of biomolecules for research purposes.
- Medicine : Utilized in the development of pharmaceuticals and drug delivery systems.
- Industry : Important in the production of silicone elastomers and resins .
作用機序
The mechanism of action of chloromethylsilane involves its high reactivity due to the presence of the chlorine atom. In thermal rearrangement reactions, the chlorine atom migrates from the carbon to the silicon atom, while a hydrogen atom migrates from the silicon to the carbon atom through a double-three-membered-ring transition state . This rearrangement is facilitated by Lewis acids, which lower the energy barrier for the reaction .
類似化合物との比較
Similar Compounds
- Trimethylsilyl Chloride : Similar in structure but with three methyl groups instead of one .
- Dimethyldichlorosilane : Contains two chlorine atoms and two methyl groups.
- Methyltrichlorosilane : Contains three chlorine atoms and one methyl group .
Uniqueness
Chloromethyl silane is unique due to its specific reactivity profile, particularly in thermal rearrangement reactions. Its ability to form various silane compounds through these rearrangements makes it valuable in both research and industrial applications .
特性
CAS番号 |
10112-09-1 |
|---|---|
分子式 |
CH5ClSi |
分子量 |
80.586 |
IUPAC名 |
chloromethylsilane |
InChI |
InChI=1S/CH5ClSi/c2-1-3/h1H2,3H3 |
InChIキー |
AZFVLHQDIIJLJG-UHFFFAOYSA-N |
SMILES |
C([SiH3])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


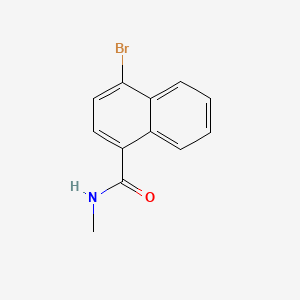
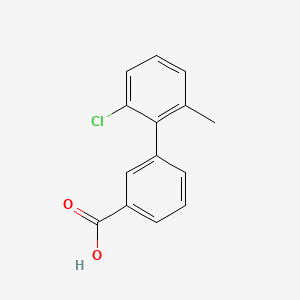
![Methyl 2-[5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B595018.png)
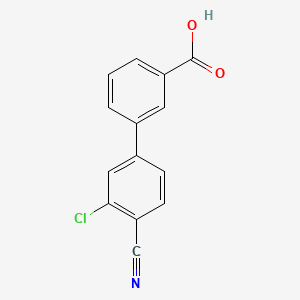
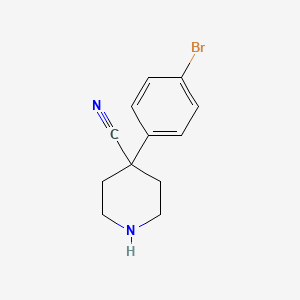
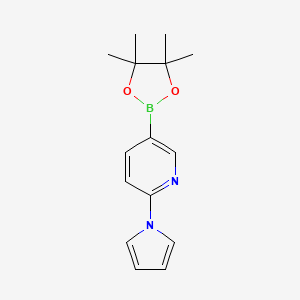
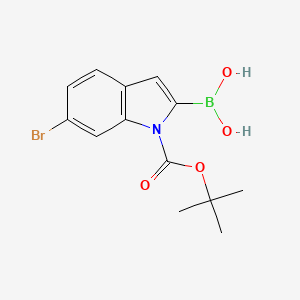
![2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B595029.png)
